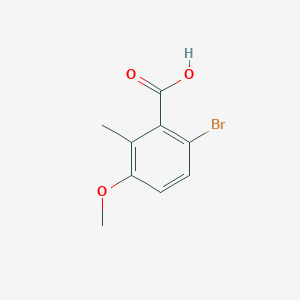

1-Bromo-2-ethoxy-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

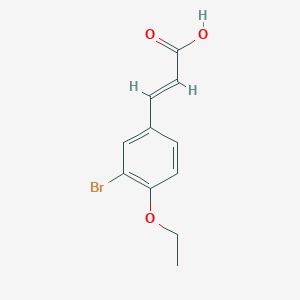

1-Bromo-2-ethoxy-4-nitrobenzene is a chemical compound that serves as an intermediate in various chemical syntheses. It is particularly relevant in the pharmaceutical industry, where it can be used in the preparation of drugs such as dofetilide, which is used for treating arrhythmia . The compound contains a bromine atom and an ethoxy group attached to a benzene ring, which is also substituted with a nitro group. This arrangement of functional groups makes it a versatile compound for further chemical modifications.

Synthesis Analysis

The synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene can be achieved through the Williamson ether synthesis, which involves the reaction of 4-nitrophenol with 1,2-dibromoethane . The process requires careful consideration of reaction parameters such as temperature, solvent, time, and reactant proportions to optimize yield and purity. The synthesis of related compounds, such as 1-bromo-2,4-dinitrobenzene, involves the nitration of bromobenzene in water, achieving high yields and purity, which suggests that similar conditions could be applied to the synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-ethoxy-4-nitrobenzene is characterized by the presence of electron-withdrawing (nitro) and electron-donating (ethoxy) groups on the benzene ring. These substituents can influence the electronic properties of the molecule, as seen in related compounds where the presence of different substituents affects the molecular orbital density of states and the interaction with substrates . The structure of related aryl-nickel(II) complexes has been confirmed by X-ray crystallographic analysis, which could provide insights into the geometry and electronic configuration of 1-Bromo-2-ethoxy-4-nitrobenzene .

Chemical Reactions Analysis

The presence of the bromo and nitro groups in 1-Bromo-2-ethoxy-4-nitrobenzene makes it reactive in various chemical contexts. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to yield arylzinc products, which can further react with carbon dioxide . Similarly, the radical anions of 1-bromo-4-nitrobenzene are reactive in room temperature ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . These studies demonstrate the potential reactivity of 1-Bromo-2-ethoxy-4-nitrobenzene in electrochemical and radical-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-ethoxy-4-nitrobenzene are influenced by its functional groups. The nitro group is known for its electron-withdrawing nature, which can affect the compound's reactivity and stability. The bromo group allows for further substitution reactions, making the compound a valuable synthetic intermediate. The ethoxy group can confer additional solubility in organic solvents. The properties of similar compounds have been studied using techniques such as ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), which provide insights into the valence band region and binding energy shifts, respectively . These techniques could be applied to 1-Bromo-2-ethoxy-4-nitrobenzene to gain a deeper understanding of its properties.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Propriétés

IUPAC Name |

1-bromo-2-ethoxy-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALXYXWTUXLPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628580 |

Source

|

| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethoxy-4-nitrobenzene | |

CAS RN |

423165-33-7 |

Source

|

| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)